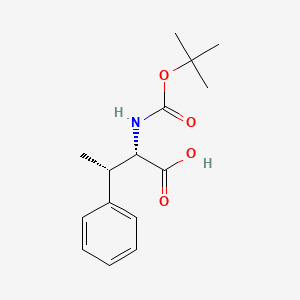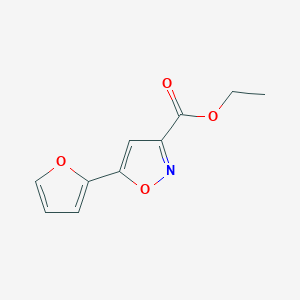
Hafnium tert-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium tert-butoxide (Hf(OtBu)₄) is a mononuclear, volatile precursor used for the deposition of Hafnium Oxide (HfO₂) and other hafnium-doped thin films via vapor deposition techniques. These deposited films exhibit a high dielectric constant, making them suitable for semiconductor devices .
Synthesis Analysis
Research on the synthesis of hafnium precursors, including isopropoxide and tert-butoxide complexes, has been conducted. These precursors are essential for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The synthesis methods have been optimized, and comparisons have been made with commercial sources .Molecular Structure Analysis
This compound consists of a central hafnium atom coordinated with four bulky tert-butoxide ligands (Hf(OC(CH₃)₃)₄). The ligands play a crucial role in determining its reactivity and stability .Chemical Reactions Analysis
This compound undergoes surface reactions during deposition. It provides sufficient oxygen to produce stoichiometric HfO₂ films. The reactivity of hafnium precursors depends on their thermal stability and ligand size. Hafnium amides exhibit higher reactivity than alkoxides and halides in surface reactions .Aplicaciones Científicas De Investigación
Synthesis and Nanoparticle Production
- Hafnium tert-butoxide has been used in the synthesis of modified compounds for producing HfO2 nanoparticles. These nanoparticles are produced under solvothermal conditions and have applications in various fields due to their unique properties (Boyle et al., 2012).
Preparation of Spherical HfO2 Particles
- The hydrolysis of this compound in aerosol phases and ethanolic solutions has been effective in creating spherical particles of amorphous HfO2. These particles exhibit unique crystallization temperatures and are significant in materials science (Ocaña et al., 1993).
Catalysis in Organic Synthesis
- Hafnium(IV) salts, including this compound, are utilized in the direct condensation of carboxylic acids with alcohols. This process is notable for its atom efficiency and reduced environmental waste, making it suitable for large-scale operations in organic synthesis (Ishihara et al., 2000).
Chemical Vapor Deposition
- This compound serves as a precursor in the metal organic chemical vapor deposition (MOCVD) of HfO2 thin films. These films have applications in semiconductor technology, especially as gate dielectrics in transistors (Yang et al., 2005).
Plasma Enhanced Chemical Vapor Deposition
- In plasma-enhanced chemical vapor deposition (PECVD), this compound is used for depositing hafnium oxy-nitride (HfOxNy) thin films. These films are significant for their low leakage current density and superior thermal stability, which are crucial in electronic applications (Park et al., 2006).
MOCVD of Hf-silicate Thin Films
- This compound is also utilized in the MOCVD of Hf-silicate (HfSi x O y) films. These films are important in electronics for their dielectric properties and stability at high temperatures (Kim & Yong, 2007).
Combinatorial High-Vacuum Chemical Vapor Deposition
- The compound is used in the deposition of hafnium-doped lithium niobate thin films, which are significant in optoelectronic applications (Dabirian et al., 2011).
Study of Catalytic Productivity
- This compound is involved in the study of catalytic productivity in polyethylene production. Its role in ligand degradation and interaction with different chemical structures is crucial for understanding and improving catalytic processes (Otang et al., 2016).
Application in Enantioselective Friedel-Crafts Alkylation
- Chiral complexes with this compound catalyze enantioselective Friedel-Crafts alkylation, which is important in the synthesis of functionalized organic compounds (Blay et al., 2009).
Research in Thin Film Deposition
- It is used for depositing HfO2 films in mesoscale reactors, showing unique film topographies relevant to material science research (Li et al., 2011).
Mecanismo De Acción
Target of Action
Hafnium tert-butoxide is primarily used as a precursor for the deposition of Hafnium Oxide (HfO2) and other hafnium doped thin films . The primary target of this compound is the substrate on which these films are deposited .
Mode of Action
This compound interacts with its targets through a process known as vapor deposition . In this process, this compound is heated to produce a vapor, which then condenses on the substrate to form a thin film .
Biochemical Pathways
The deposition of HfO2 and other hafnium doped thin films affects the electrical properties of the substrate . These films have a high dielectric constant, making them suitable for use in semiconductor devices .
Pharmacokinetics
The compound must be heated to produce a vapor, which can then interact with the substrate .
Result of Action
The deposition of HfO2 and other hafnium doped thin films results in substrates with enhanced electrical properties . These films have a high dielectric constant, which is beneficial in the production of semiconductor devices .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . The compound must be heated to produce a vapor for the deposition process, and the pressure can affect the rate of deposition .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Hafnium tert-butoxide can be achieved through a reaction between hafnium tetrachloride and tert-butanol in the presence of a base.", "Starting Materials": [ "Hafnium tetrachloride", "tert-butanol", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add hafnium tetrachloride to a flask containing tert-butanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain Hafnium tert-butoxide as a yellowish liquid" ] } | |
Número CAS |
2172-02-3 |
Fórmula molecular |
C16H40HfO4 |
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
hafnium;2-methylpropan-2-ol |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |
Clave InChI |
YZABPPRMRYHJGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |
SMILES canónico |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of hafnium tert-butoxide in materials science?
A1: this compound serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].
Q2: How does the structure of this compound influence the properties of the resulting HfO2 nanoparticles?
A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified this compound compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.
Q3: Can you elaborate on the "precursor structure effect" with an example?
A3: When researchers used a monomeric this compound derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the this compound precursor influences the final nanoparticle morphology [].
Q4: What are the advantages of using this compound in chemical vapor deposition (CVD) for HfO2 thin films?
A4: this compound offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].
Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using this compound?
A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using this compound and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.
Q6: Beyond microelectronics, are there other applications for this compound?
A6: Yes, this compound has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.
Q7: Are there any studies on modifying this compound to control the properties of the resulting materials?
A7: Researchers have successfully synthesized a family of modified this compound compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.
Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does this compound address these challenges?
A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a this compound precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].
Q9: Has this compound been used in organic synthesis?
A9: Yes, chiral complexes of this compound with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of this compound as a Lewis acid catalyst in organic reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
